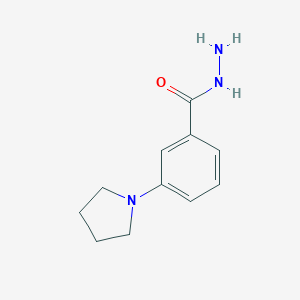

3-Pyrrolidin-1-ylbenzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

The preparation of 3-Pyrrolidin-1-ylbenzohydrazide typically involves the reaction of 3-(1-Pyrrolidinyl)benzoic acid with hydrazine. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The synthetic route can be summarized as follows:

Starting Materials: 3-(1-Pyrrolidinyl)benzoic acid and hydrazine.

Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol at elevated temperatures.

Procedure: The 3-(1-Pyrrolidinyl)benzoic acid is dissolved in the solvent, and hydrazine is added dropwise. The mixture is then heated under reflux for several hours.

Isolation: After the reaction is complete, the solvent is evaporated, and the product is purified using recrystallization or column chromatography.

Analyse Des Réactions Chimiques

3-Pyrrolidin-1-ylbenzohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include the corresponding carboxylic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzene ring, using reagents such as halogens or alkylating agents.

These reactions are typically carried out under standard laboratory conditions, with the choice of reagents and conditions depending on the desired product .

Applications De Recherche Scientifique

3-Pyrrolidin-1-ylbenzohydrazide has several scientific research applications:

Medicinal Chemistry: It is used in the synthesis of histone demethylase inhibitors, which are important in the study of epigenetic regulation and potential cancer therapies.

Synthetic Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.

Biological Studies: Researchers use this compound to investigate its biological activity and potential therapeutic applications, particularly in the context of enzyme inhibition and receptor binding.

Mécanisme D'action

The mechanism of action of 3-Pyrrolidin-1-ylbenzohydrazide involves its interaction with specific molecular targets, such as histone demethylases. These enzymes play a crucial role in the regulation of gene expression by removing methyl groups from histone proteins. By inhibiting these enzymes, this compound can modulate gene expression and potentially exert therapeutic effects in diseases such as cancer .

Comparaison Avec Des Composés Similaires

3-Pyrrolidin-1-ylbenzohydrazide can be compared with other similar compounds, such as:

Pyrrolidine Derivatives: These compounds share the pyrrolidine ring structure and are widely used in medicinal chemistry for their biological activity.

Benzohydrazide Derivatives: Compounds with the benzohydrazide moiety are known for their applications in pharmaceuticals and agrochemicals.

The uniqueness of this compound lies in its combination of the pyrrolidine and benzohydrazide structures, which confer specific chemical and biological properties that are valuable in research and potential therapeutic applications .

Activité Biologique

3-Pyrrolidin-1-ylbenzohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, highlighting its antibacterial and enzyme inhibitory activities.

Synthesis

The synthesis of this compound typically involves the reaction of benzohydrazide with pyrrolidine derivatives. Various synthetic pathways have been explored to optimize yield and purity. The compound can be synthesized through one-pot reactions or multi-step processes, depending on the desired substitution patterns on the aromatic ring.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties. It has shown effectiveness against various strains of bacteria, including drug-resistant Staphylococcus aureus and Mycobacterium tuberculosis.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 30 μM |

| Mycobacterium tuberculosis | 60 μM |

| Bacillus anthracis | 16–128 μM |

These findings suggest that the compound could serve as a lead for developing new antibacterial agents, particularly in treating resistant infections .

Enzyme Inhibition

In addition to its antibacterial properties, this compound has been identified as an inhibitor of inorganic pyrophosphatases (PPases), which are crucial for various biochemical pathways. The compound's inhibition profile indicates that it can effectively reduce the enzymatic activity at certain concentrations.

Table 2: Inhibition of MtPPase by this compound Derivatives

| Compound | % Inhibition at 100 μM | IC50 (μM) |

|---|---|---|

| This compound | 45% | 148 |

| Analog A | 35% | Not Determined |

| Analog B | >50% | Not Determined |

Case Studies

Several case studies have highlighted the potential applications of this compound in clinical settings:

- Case Study on Drug Resistance : A study focusing on drug-resistant Staphylococcus aureus showed that treatment with this compound resulted in a significant reduction in bacterial load in infected models, indicating its potential as a therapeutic agent against resistant strains .

- Impact on Mycobacterial Infections : Another investigation revealed that the compound not only inhibited Mycobacterium tuberculosis growth but also showed synergistic effects when used in combination with existing antibiotics, enhancing their efficacy .

Propriétés

IUPAC Name |

3-pyrrolidin-1-ylbenzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c12-13-11(15)9-4-3-5-10(8-9)14-6-1-2-7-14/h3-5,8H,1-2,6-7,12H2,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXKIWRQVNAKSML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=CC(=C2)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428082 |

Source

|

| Record name | 3-pyrrolidin-1-ylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886494-61-7 |

Source

|

| Record name | 3-pyrrolidin-1-ylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.